5-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one
Description
5-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one is a bicyclic ketone derivative featuring a tetrahydronaphthalenone backbone substituted with an isopropoxy group at position 5. Its molecular formula is C₁₃H₁₆O₂, with a molecular weight of 204.27 g/mol, and it is registered under CAS number 1273651-75-4 . The compound’s structure combines the aromatic character of the naphthalene system with the steric and electronic effects of the isopropoxy group, making it a subject of interest in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
5-propan-2-yloxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(2)15-13-8-4-5-10-11(13)6-3-7-12(10)14/h4-5,8-9H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQXCAXRQNXCHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC2=C1CCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one typically involves the alkylation of 1-tetralone with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product. The general reaction can be represented as follows:
1-Tetralone+Isopropyl AlcoholAcid Catalystthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The propan-2-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Isomers: Alkoxy Chain Branching
5-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one (CAS: 1465547-66-3) shares the same molecular formula (C₁₃H₁₆O₂ ) and weight (204.27 g/mol ) as the target compound but differs in the alkoxy substituent’s branching. Here, the propoxy group is a linear chain (C₃H₇O-), whereas the target compound has a branched isopropoxy group (C₃H₇O- with a central oxygen on the secondary carbon). This structural distinction influences physicochemical properties:
- Branching Effects : Branched alkoxy groups like isopropoxy typically reduce crystallinity and melting points compared to linear analogs due to hindered molecular packing .
- Lipophilicity : The isopropoxy group may slightly increase lipophilicity (logP), impacting solubility in polar solvents.
| Compound Name | Substituent | Molecular Weight | CAS Number |
|---|---|---|---|
| 5-(Propan-2-yloxy)-tetrahydronaphthalen-1-one | Isopropoxy (branched) | 204.27 | 1273651-75-4 |
| 5-Propoxy-tetrahydronaphthalen-1-one | Propoxy (linear) | 204.27 | 1465547-66-3 |
Substituent Variations: Benzyloxy vs. Isopropoxy
Key differences include:
Functional Group Differences: Hydroxyl vs. Ketone
5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol (CAS: 61982-91-0) features a hydroxyl (-OH) group at position 1 and a methoxy (-OCH₃) group at position 5 . This structural divergence leads to:
- Hydrogen Bonding : The hydroxyl group enables strong hydrogen bonding, increasing aqueous solubility compared to the ketone derivative.
- Acidity: The phenolic -OH (pKa ~10) makes the compound more acidic than the ketone analog.
- Biological Relevance : Hydroxyl groups are critical in antioxidant or receptor-binding activities, suggesting divergent applications from the ketone-based target compound .
Broader Structural Analogs in Pharmaceutical Contexts
These derivatives are designed for specific biological targets (e.g., dopamine-β-hydroxylase inhibitors) and emphasize how functional group additions can tailor pharmacological activity.
Biological Activity
5-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one is a synthetic organic compound with potential biological activities that have garnered interest in various scientific fields. This article delves into its biological activity, synthesis, and implications for medicinal chemistry.
Chemical Structure and Properties
The compound features a tetrahydronaphthalene core with a propan-2-yloxy substituent. Its molecular formula is with a molecular weight of approximately 206.28 g/mol. The IUPAC name is 5-propan-2-yloxy-3,4-dihydro-2H-naphthalen-1-one . The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves the alkylation of 1-tetralone with isopropyl alcohol in the presence of an acid catalyst. The general reaction conditions include refluxing the mixture to facilitate the formation of the desired product.
The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors . Preliminary studies suggest it may modulate enzyme activity by binding to active sites or altering receptor conformations.
Pharmacological Potential
Research indicates that this compound may exhibit several pharmacological properties:
- Anti-inflammatory Effects : Initial studies suggest potential anti-inflammatory activity, making it a candidate for treating conditions characterized by inflammation.
- Analgesic Properties : There is evidence supporting its use as an analgesic agent due to its interaction with pain pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds and their implications for drug development:
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 1-Tetralone | Precursor in synthesis | Key starting material for derivatives |
| Propan-2-yloxy derivatives | Varies | Similar functional groups but different core structures |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
